3-chloro-4-{[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyridine
Description
3-Chloro-4-{[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyridine is a heterocyclic compound featuring a pyridine core substituted at the 3-position with chlorine and at the 4-position with a piperidin-3-yloxy group. The piperidine moiety is further functionalized with a 3,5-dimethylpyrazole-4-carbonyl group. Its molecular weight is estimated at ~380 g/mol (based on structural analogs in ), with a formula likely approximating C₁₉H₂₁ClN₄O₂.
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-10-15(11(2)20-19-10)16(22)21-7-3-4-12(9-21)23-14-5-6-18-8-13(14)17/h5-6,8,12H,3-4,7,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRCNGLVCFEAGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-{[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyridine typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine derivatives under acidic conditions.
Synthesis of the Piperidine Intermediate: The piperidine ring is often constructed through hydrogenation of pyridine derivatives or via cyclization reactions involving amines and dihaloalkanes.
Coupling Reaction: The final step involves the coupling of the pyrazole and piperidine intermediates with the 3-chloro-4-hydroxypyridine under basic conditions to form the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions, allowing for
Biological Activity
3-chloro-4-{[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyridine is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chlorine atom and a pyrazole moiety linked through a piperidine unit. The presence of these functional groups suggests potential interactions with various biological targets.
Pharmacological Effects
Research indicates that compounds containing pyrazole and pyridine rings often exhibit a range of pharmacological activities, including:
- Anti-inflammatory properties
- Antimicrobial effects
- Antitumor activity
- CNS activity (e.g., analgesic effects)
The biological activity of this compound may involve:
- Inhibition of Enzymes : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways, such as COX-2.
- Receptor Modulation : The piperidine component may interact with neurotransmitter receptors, contributing to CNS effects.
- DNA Interaction : Some derivatives have demonstrated the ability to bind DNA, affecting replication and transcription processes.
1. Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of related pyrazole derivatives. Compounds showed significant inhibition of TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone. The presence of specific substituents on the pyrazole ring was crucial for enhancing activity .
2. Antimicrobial Properties
Research has highlighted the antimicrobial efficacy of pyrazole derivatives against various bacterial strains. One study reported that a compound similar to this compound exhibited potent activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Core Structure Variations
Target Compound : Pyridine core with ether-linked piperidine.
- Compound 27g (): Features an imidazo[4,5-b]pyridine core fused with an imidazole ring.
- Compound 33b () : Pyrido[3,4-d]pyrimidin-4(3H)-one core, combining pyridine and pyrimidine rings. The fused system increases molecular planarity, which may enhance π-π stacking interactions in kinase binding pockets .
- Compound 50e (): Similar pyrido[3,4-d]pyrimidinone core but with a dichlorobenzyl-piperidine substituent. The dichlorobenzyl group introduces lipophilicity, likely improving membrane permeability compared to the target compound’s pyrazole-carbonyl group .
Substituent Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
